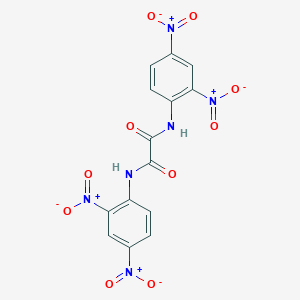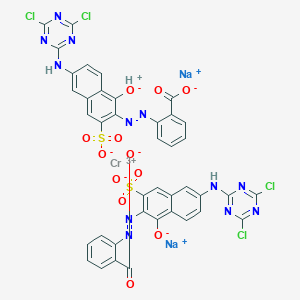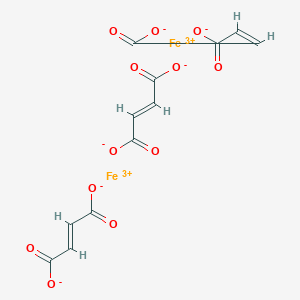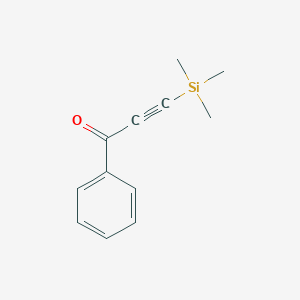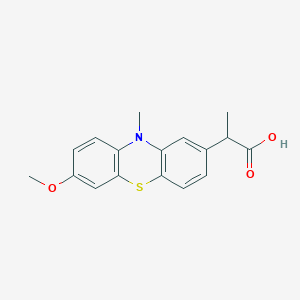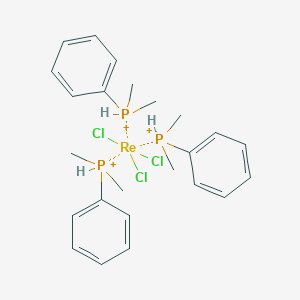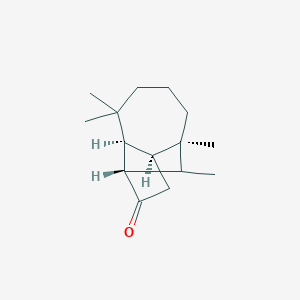
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one, also known as OTM or otostegol, is a natural product originally isolated from the roots of Otostegia persica, a plant commonly found in the Middle East. OTM has attracted significant attention due to its unique structure and promising biological activities.
作用机制
The exact mechanism of action of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a role in the development of many diseases. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
生化和生理效应
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been reported to improve glucose metabolism and lipid profile in animal models of diabetes and obesity.
实验室实验的优点和局限性
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is also relatively non-toxic and has low side effects. However, one limitation of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
未来方向
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has shown promising results in various preclinical studies, and further research is needed to explore its potential as a therapeutic agent in humans. Some possible future directions for (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one research include:
1. Investigating the effects of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one on other signaling pathways involved in disease development, such as the PI3K/Akt/mTOR pathway.
2. Studying the pharmacokinetics and pharmacodynamics of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one in animal models and humans.
3. Developing novel formulations of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one in humans.
Conclusion:
In conclusion, (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is a natural product with significant potential as a therapeutic agent in various diseases. Its unique structure and promising biological activities make it an attractive target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one have been discussed in this paper. Further research is needed to fully understand the potential of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one as a therapeutic agent in humans.
合成方法
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one can be synthesized using a simple and efficient method from commercially available starting materials. The synthesis involves a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride, followed by a hydrogenation reaction using hydrogen gas and a palladium catalyst. The final product is obtained in high yield and purity, making it suitable for various research applications.
科学研究应用
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
CAS 编号 |
14727-47-0 |
|---|---|
产品名称 |
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one |
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
(1S,2S,7S,9S)-3,3,7,8-tetramethyltricyclo[5.4.0.02,9]undecan-10-one |
InChI |
InChI=1S/C15H24O/c1-9-12-11(16)8-10-13(12)14(2,3)6-5-7-15(9,10)4/h9-10,12-13H,5-8H2,1-4H3/t9?,10-,12+,13-,15-/m0/s1 |
InChI 键 |
XROGGPRBZBLTOH-PWANUCGVSA-N |
手性 SMILES |
CC1[C@H]2[C@@H]3[C@@H]([C@]1(CCCC3(C)C)C)CC2=O |
SMILES |
CC1C2C3C(C1(CCCC3(C)C)C)CC2=O |
规范 SMILES |
CC1C2C3C(C1(CCCC3(C)C)C)CC2=O |
其他 CAS 编号 |
14727-47-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



